N-(3-bromophenyl)pentanamide

Description

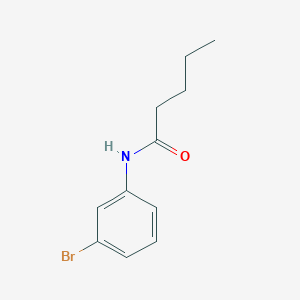

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

N-(3-bromophenyl)pentanamide |

InChI |

InChI=1S/C11H14BrNO/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14) |

InChI Key |

FVIRGTOMCBSPQG-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC(=CC=C1)Br |

Canonical SMILES |

CCCCC(=O)NC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Mechanistic Investigations of N 3 Bromophenyl Pentanamide Reactivity

Elucidation of Reaction Mechanisms in Amide Bond Formation

The formation of the amide bond in N-(3-bromophenyl)pentanamide is a cornerstone of its synthesis, typically achieved through nucleophilic acyl substitution. This class of reactions involves the coupling of an amine, in this case, 3-bromoaniline (B18343), with a carboxylic acid or one of its activated derivatives. The most common laboratory method involves reacting 3-bromoaniline with an acyl halide, such as pentanoyl chloride.

The general scheme for this reaction is: 3-bromoaniline + pentanoyl chloride → this compound + HCl

Alternative methods for amide bond formation that avoid the use of acyl chlorides involve coupling reagents. These reagents activate the carboxylic acid (pentanoic acid) in situ, making it susceptible to nucleophilic attack by the amine. Enzymes can also catalyze amide bond formation with high specificity. libretexts.org In enzymatic pathways, the reaction often involves the activation of a carboxylic acid at the expense of ATP, forming a high-energy acyl-adenylate or acyl-phosphate intermediate. nih.gov This activated intermediate is then attacked by the amine to form the amide bond. nih.gov

Table 1: Common Reagents and Conditions for this compound Synthesis

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Base | Solvent | General Conditions |

|---|---|---|---|---|---|

| 3-bromoaniline | Pentanoyl chloride | None (direct reaction) | Triethylamine (B128534) or Pyridine | Dichloromethane (B109758), Chloroform (B151607) | Inert atmosphere (e.g., Nitrogen), Room temperature |

| 3-bromoaniline | Pentanoic acid | Carbodiimides (e.g., DCC, EDC) | None or DMAP (catalyst) | Dichloromethane, DMF | Room temperature |

| 3-bromoaniline | Pentanoic acid | Propylphosphonic anhydride (B1165640) (T3P®) | Base (e.g., Pyridine) | Ethyl acetate, Acetonitrile | Varies (Room temp. to reflux) |

| 3-bromoaniline | Pentanoic acid | Boron-based catalysts (e.g., Borate esters) | None | High-boiling solvents (e.g., Toluene) | High temperature, water removal |

Influence of the Bromine Substituent on Aromatic Reactivity

The bromine atom attached to the phenyl ring of this compound significantly influences the molecule's aromatic reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. This influence is a result of two opposing electronic effects: the inductive effect and the resonance effect. libretexts.org

Inductive Effect (-I): Bromine is more electronegative than carbon, causing it to withdraw electron density from the benzene (B151609) ring through the sigma bond. This electron withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orglumenlearning.com

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. libretexts.org This donation of electron density via resonance partially counteracts the inductive effect. The resonance effect increases electron density primarily at the ortho and para positions relative to the bromine atom.

In this compound, the aromatic ring has two substituents: the bromine atom and the pentanamide (B147674) group (-NHCO(CH₂)₃CH₃). The amide group is also an ortho, para-director, but it is less activating than an amino (-NH₂) or hydroxyl (-OH) group due to the electron-withdrawing nature of the adjacent carbonyl group. libretexts.org The bromine is located at the meta position relative to the amide group. The directing effects of these two groups must be considered together. The amide group directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions, while the bromine atom directs to its ortho (C2, C4) and para (C6) positions. In this case, the directing effects are reinforcing, strongly activating positions 2, 4, and 6 for electrophilic attack. msu.edu

Table 2: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -Br | Withdrawing (-I) | Donating (+R) | Deactivating | ortho, para |

| -NHCOR (Amide) | Withdrawing (-I) | Donating (+R) | Activating (weakly) | ortho, para |

Intramolecular Rearrangements and Cyclization Pathways of this compound Structures

The structure of this compound allows for several potential intramolecular cyclization reactions, typically under specific catalytic conditions. These reactions involve the interaction of the pentanamide side chain with the bromophenyl ring, leading to the formation of new cyclic structures.

One of the most common types of intramolecular cyclization for N-acyl aromatic compounds is the Friedel-Crafts acylation , also known as the Bischler-Napieralski reaction for isoquinoline (B145761) synthesis, though analogous reactions can form ketones. In the presence of a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid), the carbonyl group of the pentanamide chain can act as an electrophile and attack the aromatic ring. Given the directing effects of the amide and bromine substituents, cyclization would preferentially occur at a position ortho to the amide group (C2 or C6). This would lead to the formation of a tricyclic system containing a new six- or seven-membered ring, depending on which carbon of the pentanamide chain attacks.

Another potential pathway involves radical cyclization. Mediated by radical initiators, a radical could be formed on the alkyl chain, which could then attack the aromatic ring to form a new ring system. Studies on related systems have shown that radical intermediates adjacent to aromatic rings are stabilized, facilitating such cyclizations. nih.gov

Furthermore, transition-metal-catalyzed reactions can facilitate intramolecular C-H activation/cyclization. For example, palladium or rhodium catalysts can mediate the coupling of a C-H bond on the aromatic ring with a part of the side chain. Research on N-acylaminophthalimides with halogenated phenyl groups has demonstrated that intramolecular cyclization can occur at benzylic positions to form lactams. clockss.org While this compound lacks the specific phthalimide (B116566) group, these studies highlight the potential for electron-deficient nitrogen species to participate in intramolecular C-N bond formation. clockss.org

Table 3: Potential Intramolecular Cyclization Pathways

| Reaction Type | Catalyst/Conditions | Potential Product | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) | Tricyclic ketone | Involves electrophilic attack of the acyl chain on the aromatic ring. |

| Radical Cyclization | Radical Initiator (e.g., Mn(OAc)₃) | Dihydrofuran or other heterocyclic derivatives | Proceeds via radical intermediates on the side chain. nih.gov |

| C-H Activation/Amination | Transition Metal Catalyst (e.g., Rh, Pd) | Lactam or other N-heterocycle | Involves formation of a C-N bond via an electron-deficient nitrogen intermediate. clockss.org |

Transition State Characterization in Amidation Reactions

The characterization of the transition state is crucial for understanding the kinetics and mechanism of amide bond formation. While direct experimental determination of transition state structures is challenging, computational chemistry provides detailed insights into their geometry and energetics. researchgate.net

For the reaction between an amine and a carboxylic acid derivative (like an acyl chloride or an activated ester), the formation of the amide bond proceeds through a high-energy transition state that leads to a tetrahedral intermediate. nih.gov

Key features of the transition state in amidation include:

Bond Formation and Breakage: In the transition state, the bond between the amine nitrogen and the carbonyl carbon is partially formed, while the carbonyl C=O double bond is partially broken, with negative charge accumulating on the oxygen atom. researchgate.net If the starting material is an acyl chloride, the C-Cl bond is also beginning to break.

Geometry: The geometry around the carbonyl carbon changes from trigonal planar (sp²) in the reactants towards tetrahedral (sp³) in the intermediate. The transition state represents a point along this trajectory.

Charge Distribution: There is significant charge separation in the transition state. The attacking amine nitrogen develops a partial positive charge, while the carbonyl oxygen develops a partial negative charge. pnas.org This charge distribution is critical, as catalysts and solvent molecules can stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. pnas.org For instance, computational studies have shown that in some catalyzed reactions, a four-membered transition state can form, involving proton transfer that facilitates the breakdown of the tetrahedral intermediate. researchgate.net

Computational models, such as those using Gaussian software, can optimize the geometry of the transition state and calculate its energy barrier. researchgate.netrsc.org These calculations help in comparing the efficiency of different reaction pathways or catalysts by comparing the activation energies of their respective rate-determining steps. researchgate.net

Table 4: Theoretical Characteristics of the Amidation Transition State

| Property | Description | Implication |

|---|---|---|

| Energy | Highest point on the reaction energy profile (activation energy, ΔG‡). | Determines the reaction rate. Lower energy means a faster reaction. |

| Geometry | Distorted structure intermediate between reactants and the tetrahedral intermediate. | Reflects the process of bond formation/breaking. Key bond lengths and angles can be calculated. |

| Charge | Significant separation of charge (e.g., δ+ on nitrogen, δ- on oxygen). | The transition state is highly polar and can be stabilized by polar solvents or catalysts. pnas.org |

| Vibrational Frequency | Characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate. | Confirms the structure as a true transition state in computational models. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N-(3-bromophenyl)pentanamide, both ¹H and ¹³C NMR spectra offer definitive proof of its structure.

The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic and the aliphatic portions of the molecule. The amide proton (N-H) typically appears as a singlet downfield, with its chemical shift being sensitive to solvent and concentration.

The 3-bromophenyl group presents a distinct pattern for its four aromatic protons. Due to the meta-substitution, the protons are chemically non-equivalent and exhibit complex splitting patterns. The proton at the C2 position, being situated between the two electron-withdrawing groups (bromo and amide), is expected to be the most deshielded. The other protons (C4-H, C5-H, and C6-H) will appear as a multiplet, with their shifts influenced by coupling to each other. rsc.orgchemicalforums.com

The pentanamide (B147674) side chain shows signals corresponding to the four methylene (B1212753) groups and the terminal methyl group. The α-methylene protons (-CH₂-CO) are adjacent to the carbonyl group and thus appear at a lower field compared to the other methylene groups. The subsequent methylene groups (β and γ) show upfield shifts, with the terminal methyl protons appearing at the highest field. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | ~10.25 | Singlet |

| Aromatic (C2-H) | ~7.95 | Triplet (t) |

| Aromatic (C6-H) | ~7.67 | Doublet (d) |

| Aromatic (C4-H) | ~7.35 | Doublet (d) |

| Aromatic (C5-H) | ~7.10 | Triplet (t) |

| Aliphatic (α-CH₂) | ~2.30 | Triplet (t) |

| Aliphatic (β-CH₂) | ~1.70 | Sextet |

| Aliphatic (γ-CH₂) | ~1.40 | Sextet |

| Aliphatic (δ-CH₃) | ~0.95 | Triplet (t) |

Note: Predicted values are based on data from analogous compounds and may vary based on solvent and experimental conditions. rsc.orgchemicalbook.comrsc.org

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected: six for the aromatic ring and five for the pentanamide chain.

The carbonyl carbon (C=O) is characteristically found at a very low field, typically around 170-175 ppm. researchgate.net The aromatic carbons show a range of chemical shifts. The carbon atom bonded to the bromine (C3) will have its signal influenced by the heavy atom effect, while the carbon attached to the nitrogen (C1) will be shifted downfield. The remaining four aromatic carbons will have shifts in the typical aromatic region (120-140 ppm). researchgate.netrsc.org

The aliphatic carbons of the pentanamide chain are observed at higher fields. The α-carbon, being adjacent to the carbonyl, is the most deshielded of the aliphatic carbons. The subsequent carbons (β, γ, and δ) appear progressively upfield. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~172.0 |

| Aromatic (C1) | ~139.5 |

| Aromatic (C3) | ~122.5 |

| Aromatic (C5) | ~129.0 |

| Aromatic (C6) | ~124.0 |

| Aromatic (C2) | ~121.0 |

| Aromatic (C4) | ~120.0 |

| Aliphatic (α-C) | ~38.5 |

| Aliphatic (β-C) | ~29.5 |

| Aliphatic (γ-C) | ~22.5 |

| Aliphatic (δ-C) | ~14.0 |

Note: Predicted values are based on data from analogous compounds and may vary based on solvent and experimental conditions. researchgate.netrsc.orgmdpi.com

To unequivocally assign all proton and carbon signals, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the phenyl ring and the pentanamide chain.

Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC reveals longer-range (2-3 bond) C-H correlations. For instance, an HMBC experiment would show a correlation between the amide proton and the carbonyl carbon, as well as with the C1, C2, and C6 carbons of the aromatic ring, confirming the N-aryl linkage.

Solid-state NMR could also be applied to study the compound in its crystalline form, providing insights into intermolecular interactions and packing effects that are not observable in solution-state NMR.

¹³C NMR Spectral Analysis of Carbon Frameworks

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is dominated by absorptions characteristic of a secondary amide. Key bands include:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3370-3170 cm⁻¹, corresponding to the stretching vibration of the N-H bond. spectroscopyonline.com

Amide I (C=O Stretch): A strong, sharp absorption band typically appears between 1680 and 1630 cm⁻¹. This is one of the most prominent peaks in the spectrum. spectroscopyonline.comquimicaorganica.org

Amide II (N-H Bend): An intense band is found between 1570 and 1515 cm⁻¹, arising from a combination of N-H in-plane bending and C-N stretching. spectroscopyonline.comnih.gov

Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: These are observed as strong bands in the 2960-2850 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 680-515 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3300 | Strong, sharp |

| Aromatic C-H Stretch | ~3070 | Medium |

| Aliphatic C-H Stretch | 2960-2870 | Strong |

| Amide I (C=O Stretch) | ~1660 | Strong |

| Aromatic C=C Stretch | 1600, 1480 | Medium |

| Amide II (N-H Bend/C-N Stretch) | ~1540 | Strong |

| N-H Wag | ~700 | Medium, broad |

| C-Br Stretch | ~670 | Medium |

Note: Values are based on typical ranges for secondary amides and brominated aromatic compounds. researchgate.netspectroscopyonline.com

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For this compound, key Raman signals would include:

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands. A very strong peak corresponding to the ring breathing mode is expected around 1000 cm⁻¹. geochemsoc.orgaip.org Other C=C stretching vibrations in the ring will appear in the 1580-1600 cm⁻¹ region. researchgate.net

C-Br Stretch: The C-Br stretch, which can be weak in the IR, often gives a more intense signal in the Raman spectrum in the 670 cm⁻¹ region. tandfonline.com

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in the 2800-3100 cm⁻¹ range.

The combination of these spectroscopic methods allows for a comprehensive and unambiguous structural determination of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy. innovareacademics.in Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure mass to three or four decimal places. innovareacademics.in This precision allows for the determination of a unique elemental composition for a measured mass, thus enabling the unambiguous confirmation of a compound's molecular formula. innovareacademics.in

For this compound, the molecular formula is C₁₁H₁₄BrNO. An HRMS analysis would ionize the molecule (e.g., via electrospray ionization, ESI) and measure the exact mass of the resulting ion, typically the protonated molecule [M+H]⁺. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da.

The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. A close match, typically within a margin of error of less than 5 parts per million (ppm), provides strong evidence for the correct elemental composition.

Table 1: HRMS Data for this compound ([M+H]⁺)

| Isotopologue | Calculated Mass (Da) | Found Mass (Da) | Difference (ppm) |

|---|---|---|---|

| [C₁₁H₁₅⁷⁹BrNO]⁺ | 256.03365 | 256.03331 | -1.33 |

| [C₁₁H₁₅⁸¹BrNO]⁺ | 258.03160 | 258.03124 | -1.40 |

Note: The "Found Mass" values are representative and illustrate typical results for confirmation.

The data presented in the table demonstrates that the measured mass values are in excellent agreement with the calculated masses for the protonated molecule containing either the ⁷⁹Br or ⁸¹Br isotope. This confirmation is a critical step in the structural elucidation process.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a crystalline solid at the atomic and molecular level. anton-paar.com The technique works by directing a beam of X-rays onto a single, high-quality crystal of the substance. anton-paar.com The electrons of the atoms within the crystal's ordered lattice diffract the X-rays, creating a unique diffraction pattern of spots. anton-paar.com By analyzing the positions and intensities of these spots based on Bragg's Law, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the individual atoms, bond lengths, and bond angles can be determined with high precision. creative-biostructure.com

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, a crystallographic analysis would yield precise data regarding its solid-state conformation. This would include:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ).

Crystal System and Space Group: The classification of the crystal's symmetry.

Molecular Conformation: The precise arrangement of the phenyl ring and the pentanamide side chain, including the torsion angles that define their relative orientation.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds (e.g., between the amide N-H and C=O groups of adjacent molecules) and other weaker forces that dictate the crystal packing.

For illustrative purposes, the table below shows the type of data that would be obtained from such an analysis, with parameters based on structurally related compounds. researchgate.netiucr.org

Table 2: Representative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrNO |

| Formula Weight | 256.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be determined |

| b (Å) | Value would be determined |

| c (Å) | Value would be determined |

| α (°) | 90 |

| β (°) | Value would be determined |

| γ (°) | 90 |

| Volume (ų) | Value would be determined |

| Z (Molecules/unit cell) | 4 |

Note: This table is for illustrative purposes only, as the experimental crystal structure has not been published.

This comprehensive structural data is invaluable for understanding the molecule's conformation in the solid state and how it interacts with neighboring molecules, which can influence its physical properties.

Computational Chemistry Approaches to N 3 Bromophenyl Pentanamide Systems

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comwikipedia.org It is based on the principle that the properties of a molecule can be determined from its electron density. scispace.comwikipedia.org DFT calculations are instrumental in understanding the fundamental characteristics of N-(3-bromophenyl)pentanamide.

Conformational Analysis and Stability Studies

Characterization of Reactive Properties and Chemical Descriptors

DFT is a powerful tool for calculating a range of chemical descriptors that help in understanding the reactivity of a molecule. acs.orgnih.gov These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Key reactivity descriptors include:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. acs.org

Ionization Potential (I): The energy required to remove an electron, approximated as the negative of the HOMO energy. researchgate.net

Electron Affinity (A): The energy released when an electron is added, approximated as the negative of the LUMO energy. researchgate.net

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I+A)/2. researchgate.netscirp.org

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. researchgate.netscirp.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. researchgate.netscirp.org

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.netnih.gov

While specific calculated values for this compound were not found, studies on similar molecules demonstrate the application of these descriptors. For example, in a study of 3-(4-bromophenyl)-1-methoxy-1-methyl urea, DFT was used to determine these properties. sciensage.info Similarly, research on other organic molecules has utilized these descriptors to predict physicochemical and pharmacological aspects. acs.org

Table 1: Conceptual DFT-Based Reactivity Descriptors This table is a template illustrating the types of data that would be generated from a DFT analysis of this compound. Specific values require dedicated calculations.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / η | Measure of polarizability |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Propensity to accept electrons |

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govschrodinger.com These theoretical predictions can aid in the assignment of experimental NMR signals. schrodinger.com

IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. sciensage.info Comparing the calculated spectrum with the experimental one can help to confirm the molecular structure and identify functional groups. wisc.edu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This provides information about the electronic structure and conjugated systems within the molecule. wisc.edu

While experimental NMR data for some related pentanamide (B147674) compounds exist, specific theoretical spectroscopic predictions for this compound were not found in the provided search results. rsc.org However, the methodology is well-established and has been applied to similar brominated aromatic compounds. sciensage.info

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of this compound, including its conformational changes and interactions with its environment, such as solvent molecules or biological macromolecules. nih.govkashanu.ac.ir These simulations are particularly useful for understanding processes like protein-ligand binding and drug delivery. kashanu.ac.irbiorxiv.org Although no specific MD simulation studies on this compound were identified, the technique is broadly applicable to understand its behavior in various environments. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction Plots (NCIPLOT) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonding and non-covalent interactions. ijnc.irarxiv.org QTAIM analysis identifies bond critical points (BCPs) in the electron density, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction (e.g., shared-shell covalent vs. closed-shell non-covalent). scielo.org.mx

Noncovalent Interaction (NCI) plots, derived from the electron density and its reduced density gradient (RDG), provide a visual representation of non-covalent interactions. nih.govbohrium.comgithub.com These plots show regions in a molecule where interactions like hydrogen bonds, van der Waals forces, and steric repulsion occur, color-coded to indicate the type and strength of the interaction. bohrium.comresearchgate.net While specific QTAIM or NCIPLOT analyses for this compound were not found, these methods have been applied to study interactions in a wide range of molecular systems, including those with halogen atoms. scielo.org.mxmdpi.com

Computational Modeling of Reaction Pathways and Transition State Characterization

Computational chemistry, particularly DFT, can be used to model the entire pathway of a chemical reaction involving this compound. chemscene.com This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. whiterose.ac.uk By calculating the energies along the reaction coordinate, researchers can determine the activation energy barriers, which provides insight into the reaction kinetics and mechanism. whiterose.ac.uk This approach is valuable for understanding how the molecule might be synthesized or how it might react in a biological system. DFT has been successfully used to elucidate reaction mechanisms and characterize transition states for a variety of organic reactions. acs.org

Design and Chemical Exploration of N 3 Bromophenyl Pentanamide Analogs and Derivatives

Systematic Modification of the Alkyl Chain Length and Substituents

The pentanamide (B147674) portion of N-(3-bromophenyl)pentanamide offers a straightforward site for modification. Altering the length of the n-alkyl chain can systematically tune the lipophilicity and conformational flexibility of the molecule. Studies on related N-acyl aromatic compounds demonstrate that variations in chain length, from shorter (e.g., ethyl) to longer (e.g., heptyl), can significantly impact the compound's physical and biological properties. rsc.orgnih.gov For instance, research on indene-1,3-dionemethylene-1,4-dihydropyridine derivatives showed that N-alkyl chain length plays a crucial role in tuning fluorescence properties in the aggregated state. rsc.org

Furthermore, introducing substituents along the alkyl chain creates additional points of diversity. Incorporating functional groups such as hydroxyls, amines, or even small cyclic moieties can alter solubility, polarity, and the potential for new intermolecular interactions. For example, in the development of other bioactive molecules, the addition of polar or charged groups to an aliphatic chain has been a key strategy to improve properties like solubility. nih.gov Similarly, introducing branching or unsaturation into the chain can impose conformational constraints or provide vectors for further functionalization.

| Compound Name | Structure | Modification Type |

|---|---|---|

| N-(3-bromophenyl)propanamide | Br-Ph-NH-CO-CH₂CH₃ | Shorter Alkyl Chain (Propyl) |

| N-(3-bromophenyl)heptanamide | Br-Ph-NH-CO-(CH₂)₅CH₃ | Longer Alkyl Chain (Heptyl) |

| N-(3-bromophenyl)-4-chlorobutanamide | Br-Ph-NH-CO-(CH₂)₃Cl | Substituted Alkyl Chain (Chloro) mdpi.com |

| N-(3-bromophenyl)-3-methylpentanamide | Br-Ph-NH-CO-CH₂(CH(CH₃))CH₂CH₃ | Branched Alkyl Chain |

Investigation of Aromatic Ring Substitution Patterns (e.g., Positional Isomers of Bromine, Polyhalogenation)

The substitution pattern on the phenyl ring is a critical determinant of a molecule's electronic properties and spatial arrangement. The parent compound features a bromine atom at the meta-position (position 3). Investigating the positional isomers—ortho (position 2) and para (position 4)—is a fundamental step in structure-activity relationship (SAR) studies. drugdesign.org The position of the halogen substituent influences the molecule's dipole moment and its ability to interact with biological targets. libretexts.org General principles of electrophilic aromatic substitution dictate the directing effects of substituents, although the synthesis of these specific amides typically involves coupling an amine with an acyl chloride or carboxylic acid. msu.edulibretexts.org

Beyond simple positional changes, polyhalogenation introduces further modifications. Adding a second or third halogen atom, either bromine or another halogen like chlorine or fluorine, can enhance lipophilicity and potentially introduce new halogen bonding interactions. For example, the synthesis of various bromo aniline (B41778) derivatives often serves as a precursor step to creating more complex, poly-substituted molecules. neliti.com

| Compound Name | Structure | Modification Type |

|---|---|---|

| N-(2-bromophenyl)pentanamide | (ortho-Br)-Ph-NH-CO-(CH₂)₃CH₃ | Positional Isomer (ortho) |

| N-(4-bromophenyl)pentanamide | (para-Br)-Ph-NH-CO-(CH₂)₃CH₃ | Positional Isomer (para) |

| N-(2,4-dibromophenyl)pentanamide | (2,4-diBr)-Ph-NH-CO-(CH₂)₃CH₃ | Polyhalogenation |

| N-(3-bromo-4-chlorophenyl)pentanamide | (3-Br, 4-Cl)-Ph-NH-CO-(CH₂)₃CH₃ | Mixed Polyhalogenation |

Incorporation of Heterocyclic Ring Systems within the Pentanamide Scaffold

Replacing or augmenting the phenyl ring with heterocyclic systems is a widely used strategy in medicinal chemistry to improve pharmacological profiles. nih.govrsc.orgopenmedicinalchemistryjournal.com Heterocycles, which contain atoms like nitrogen, sulfur, or oxygen, can introduce hydrogen bond donors and acceptors, alter pKa, and modulate metabolic stability. uou.ac.inresearchgate.net

For the this compound scaffold, this can be achieved in several ways:

Replacement of the Phenyl Ring: The 3-bromophenyl group can be replaced with a heteroaromatic ring, such as a bromopyridine, bromothiophene, or bromopyrazole moiety.

Fusion to the Phenyl Ring: A heterocyclic ring can be fused to the existing phenyl ring to create bicyclic systems like benzimidazole (B57391) or indole. chemicalbook.com

Modification of the Amide: The core amide structure can be incorporated into a larger heterocyclic framework. For example, research has identified compounds like N-[5-(3-bromophenyl)- nih.govdatapdf.comthiadiazol-2-yl]pyrrolidine-2-carboxamide, which links the bromophenyl group to a different amide-containing heterocycle. nih.gov

These modifications drastically alter the shape and electronic nature of the parent molecule, opening up new possibilities for targeted interactions. sci-hub.rugoogle.com

| Compound Name | Structure | Modification Type |

|---|---|---|

| N-(5-bromopyridin-3-yl)pentanamide | (5-Br-pyridin-3-yl)-NH-CO-(CH₂)₃CH₃ | Phenyl Ring Replacement (Pyridine) |

| N-(5-bromo-1H-indol-7-yl)pentanamide | (5-Br-indol-7-yl)-NH-CO-(CH₂)₃CH₃ | Fused Heterocycle (Indole) |

| N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]pentanamide | (3-Br-Ph)-(1,3,4-thiadiazol-2-yl)-NH-CO-(CH₂)₃CH₃ | Heterocyclic Core (Thiadiazole) nih.gov |

| 5-Morpholino-N-(4-(pyridin-3-yl)phenyl)pentanamide | (pyridin-3-yl)-Ph-NH-CO-(CH₂)₄-Morpholine | Heterocycle on Alkyl Chain sci-hub.ru |

Chiral Modifications and Stereoisomeric Investigations

The introduction of chirality into a molecular scaffold can lead to stereoisomers (enantiomers or diastereomers) with distinct biological activities. The this compound structure is achiral, but stereocenters can be readily introduced. A common approach is to add a substituent at the α-carbon (C2) of the pentanamide chain. For example, synthesizing an analog from a chiral amino acid would place a chiral center adjacent to the carbonyl group. yok.gov.tr

Once a chiral center is created, the resulting mixture of stereoisomers (racemate) can be separated using chiral chromatography. nih.gov This allows for the investigation of the individual enantiomers. It is common for one enantiomer to be significantly more active than the other, making stereoisomeric investigation a critical step in drug design and optimization. researchgate.nettitech.ac.jp

| Compound Name | Structure | Description |

|---|---|---|

| (R)-N-(3-bromophenyl)-2-aminopentanamide | (3-Br-Ph)-NH-CO-CH(NH₂)-(CH₂)₂CH₃ | R-enantiomer of an alpha-amino derivative |

| (S)-N-(3-bromophenyl)-2-aminopentanamide | (3-Br-Ph)-NH-CO-CH(NH₂)-(CH₂)₂CH₃ | S-enantiomer of an alpha-amino derivative |

Conjugation with Diverse Complex Molecular Architectures

To impart new functions or targeting capabilities, the this compound core can be conjugated to larger and more complex molecular structures. This strategy leverages the properties of both the core amide and the appended molecule.

Examples of such conjugations include:

Conjugation to Natural Products: Linking the scaffold to a natural product, such as the alkaloid berberine (B55584), can create hybrid molecules with potentially enhanced or novel activities. nih.gov

Conjugation to Pharmacophores: The structure can be attached to other known pharmacophores, like chalcones. The synthesis of (E)-N-(4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl) phenyl)-4-chlorobutanamide is an example where a related bromo-chalcone is linked to an amide structure. mdpi.com

Conjugation to Probes: For chemical biology studies, the molecule can be conjugated to reporter tags like biotin (B1667282) or alkyne handles for use in photoaffinity labeling to identify cellular targets. core.ac.uk

These complex architectures transform the relatively simple starting amide into a sophisticated molecular tool designed for a specific purpose.

| Compound Name/Type | Description | Example Conjugate Partner |

|---|---|---|

| Chalcone (B49325) Conjugate | Conjugation to a chalcone structure, a known pharmacophore. mdpi.com | (E)-3-(4-bromophenyl)-1-(4-aminophenyl)prop-2-en-1-one |

| Berberine Conjugate | Attachment to the natural product berberine to create a hybrid molecule. nih.gov | Berberine |

| Biotinylated Photoaffinity Probe | Conjugation to a benzophenone (B1666685) photoreactive group and a biotin tag for target identification. core.ac.uk | Biotin-PEG-Benzophenone |

Advanced Applications in Chemical Synthesis and Materials Science

N-(3-bromophenyl)pentanamide as a Versatile Synthetic Building Block

This compound serves as a highly adaptable intermediate in organic synthesis. The presence of both a reactive bromine atom on the aromatic ring and an amide functional group allows for a wide range of chemical modifications.

Precursor in Transition Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N)

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. princeton.edueie.gr

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. princeton.edu this compound can react with various boronic acids or their esters to introduce new alkyl or aryl groups at the 3-position of the phenyl ring. This strategy is widely used in the synthesis of complex organic molecules. princeton.edu

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds. eie.gr It allows for the amination of aryl halides, and this compound can be coupled with a diverse range of primary and secondary amines. This reaction is pivotal in the synthesis of many pharmaceuticals and other biologically active compounds.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. eie.gr this compound can undergo Heck coupling with various alkenes to introduce vinyl groups, further expanding its synthetic utility.

Sonogashira Coupling: This reaction facilitates the formation of C-C bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This compound can be used in Sonogashira reactions to introduce alkynyl moieties, which are valuable functional groups in organic synthesis.

The utility of this compound as a precursor in these coupling reactions is highlighted by its role in creating diverse molecular scaffolds. For instance, its derivatives have been explored in the synthesis of compounds with potential applications in medicinal chemistry. molport.comgoogle.comumich.edu

Reagent in Diverse Functional Group Interconversions

Functional group interconversions are essential transformations in organic synthesis, allowing for the strategic modification of molecules. solubilityofthings.commit.eduorganic-chemistry.orgscribd.com this compound's structure, with its amide and bromo functionalities, allows for a variety of these transformations. evitachem.com

Amide Group Transformations: The amide group in this compound can undergo several key reactions. smolecule.com It can be hydrolyzed to the corresponding carboxylic acid (3-bromobenzoic acid) and amine (pentylamine) under acidic or basic conditions. Reduction of the amide, typically with strong reducing agents like lithium aluminum hydride, can yield the corresponding amine, N-(3-bromophenyl)pentan-1-amine. solubilityofthings.com

Bromine Atom Displacement: The bromine atom is a good leaving group and can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions, although this often requires harsh conditions or activation of the aromatic ring. More commonly, the bromine atom serves as a handle for the introduction of other functional groups via organometallic intermediates. For example, conversion to an organolithium or Grignard reagent allows for reaction with a wide array of electrophiles.

The ability to perform these interconversions makes this compound a valuable starting material for the synthesis of a broad range of chemical compounds with tailored properties.

Integration into Polymer and Materials Science Architectures

The unique properties of this compound make it a candidate for incorporation into polymers and other advanced materials. bldpharm.combldpharm.com The presence of the bromine atom offers a site for polymerization or for post-polymerization modification.

Monomer for Polymer Synthesis: this compound derivatives can be designed to act as monomers in polymerization reactions. For example, by introducing a polymerizable group such as a vinyl or acryloyl moiety, it can be incorporated into polymer chains via various polymerization techniques, including radical polymerization. mdpi.com The resulting polymers would possess pendant this compound units, which could then be further functionalized.

Functional Polymers: The incorporation of this compound into a polymer backbone can impart specific properties to the material. The aromatic and amide components can enhance thermal stability and mechanical strength. mdpi.com The bromine atom can be utilized for further reactions, such as grafting other polymer chains or attaching functional molecules, leading to materials with tailored properties for applications in areas like coatings, membranes, or electronic materials. mdpi.com

Role in the Design and Development of Catalytic Systems

The structural features of this compound and its derivatives lend themselves to applications in catalysis. smolecule.combldpharm.com

Ligand Synthesis for Homogeneous Catalysis: The amide nitrogen and the potential for introducing other coordinating groups onto the phenyl ring make this compound derivatives interesting candidates for ligands in transition metal catalysis. sustech.edu.cnnih.gov By synthesizing derivatives with chelating functionalities, new ligands can be developed that can coordinate to metal centers and influence the activity and selectivity of catalytic reactions. mdpi.com

Precursors to Heterogeneous Catalysts: The compound can also serve as a precursor for the synthesis of heterogeneous catalysts. For instance, it could be used to modify the surface of solid supports, such as silica (B1680970) or polymers, to create new catalytic materials. The functional groups on the molecule can act as anchoring points for catalytically active metal nanoparticles or complexes.

The exploration of this compound in the design of novel catalytic systems is an active area of research with the potential to lead to more efficient and selective chemical transformations.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of amides is one of the most frequently performed reactions in organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant chemical waste. Future research on N-(3-bromophenyl)pentanamide is expected to focus on developing greener and more efficient synthetic protocols.

Current methods for synthesizing similar N-aryl amides often involve the reaction of an amine with an acyl chloride, a process that can be resource-intensive and produce hazardous byproducts. evitachem.com The future of this compound synthesis will likely move towards catalytic approaches that align with the principles of green chemistry. sioc-journal.cnijnc.ir Key areas of development include:

Catalytic Direct Amidation: Research is increasingly focused on the direct coupling of carboxylic acids and amines, which produces water as the only byproduct. sigmaaldrich.com The use of catalysts like boronic acids or reusable Brønsted acidic ionic liquids could provide a sustainable pathway to this compound, minimizing waste and improving the process mass intensity (PMI). sigmaaldrich.comacs.org

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing area of green chemistry. rsc.org Hydrolase enzymes, used in low-water systems, or ATP-dependent enzymes could offer highly selective and environmentally benign routes to synthesize the target compound. rsc.org

Advanced Catalytic Systems: The development of novel catalysts, including those based on earth-abundant metals, is anticipated to yield more sustainable synthetic methods. huarenscience.com Furthermore, technologies like flow chemistry can be integrated to enhance reaction efficiency, reduce energy consumption, and allow for safer, automated production. ijnc.ir

Exploration of Novel Reactivity Patterns and Transformations

The molecular architecture of this compound, featuring both an aryl bromide and a secondary amide, provides two distinct handles for chemical modification. This dual reactivity opens avenues for synthesizing a diverse range of complex derivatives.

The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. acs.org This allows for the introduction of various substituents, transforming the simple bromophenyl scaffold into more complex structures. Future research will likely explore:

Suzuki-Miyaura Coupling: This reaction would enable the formation of a carbon-carbon bond by coupling the aryl bromide with a boronic acid, leading to the synthesis of biaryl compounds. mdpi.com Such structures are common in pharmaceuticals and organic materials.

Buchwald-Hartwig Amination: The C–N cross-coupling of the aryl bromide with amines, amides, or other nitrogen nucleophiles is a powerful tool for building complex nitrogen-containing molecules. acs.orgbeilstein-journals.org This could be used to create novel derivatives with potentially interesting biological or material properties.

Umpolung Amide Synthesis (UmAS): Traditional amide synthesis involves an electrophilic acyl donor reacting with a nucleophilic amine. acs.org Novel "umpolung" (polarity-inverted) strategies are being developed to overcome limitations like racemization in chiral substrates. acs.orgnih.gov Applying such innovative methods to derivatives of this compound could provide access to enantiopure α-chiral N-aryl amides, which are increasingly important in drug development. acs.org

The secondary amide group also offers a site for further functionalization, such as N-arylation to form tertiary amides, which can be achieved using palladium catalysis. acs.org The sequential or orthogonal functionalization of both the aryl bromide and the amide nitrogen presents a rich field for future synthetic exploration.

Application of Advanced Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, particularly those with intricate stereochemistry or destined for advanced applications, sophisticated characterization techniques will be indispensable.

While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry will remain fundamental for routine structural confirmation, more advanced methods will be required to probe subtle structural and conformational details. mdpi.comrsc.orgnih.gov

Multidimensional NMR: For complex derivatives, especially those resulting from cross-coupling reactions, advanced 2D NMR techniques (e.g., NOESY, HMBC) will be crucial for unambiguously assigning the structure and determining the through-space proximity of different parts of the molecule. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including absolute stereochemistry and the precise arrangement of atoms in the solid state. This is particularly important for analyzing the intermolecular interactions, such as hydrogen bonding and halogen bonding, that dictate the crystal packing. dcu.ie

Computational Spectroscopy: The integration of quantum chemical calculations, such as Density Functional Theory (DFT), with experimental spectroscopy is an emerging trend. researchgate.net These methods can be used to calculate theoretical vibrational (FT-IR, Raman) and NMR spectra, which helps in the assignment of experimental signals and provides deeper insight into the electronic structure and bonding of the molecule. researchgate.netaip.org

Predictive Modeling for Structure-Property Relationships and Chemical Functionality

The ability to predict the properties of a molecule based on its structure is a major goal in modern chemistry. For this compound and its derivatives, predictive modeling and computational chemistry are set to play a significant role in guiding research and accelerating discovery. ijnc.irqlik.com

Predictive modeling uses statistical techniques and machine learning algorithms to build mathematical models that forecast future outcomes based on historical data. qlik.com In the context of this compound, this could involve:

Quantitative Structure-Property Relationship (QSPR): QSPR models aim to establish a mathematical relationship between the structural features of a molecule (described by molecular descriptors) and its physicochemical properties or biological activity. muni.cz For instance, a QSPR model could be developed to predict the binding affinity of this compound derivatives to a biological target based on descriptors related to their shape, electronics, and conformational behavior. muni.cz

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict how a molecule like a derivative of this compound might interact with a protein's active site, guiding the synthesis of more potent compounds.

Quantum Chemical Calculations: Methods like DFT can be used to calculate fundamental electronic properties such as the distribution of electron density, ionization potential, and electron affinity. researchgate.net These properties are directly related to the molecule's reactivity and can be used to predict its behavior in chemical reactions and its potential for forming intermolecular interactions like hydrogen and halogen bonds. dcu.ieresearchgate.net

Potential for Integration into Advanced Functional Materials

The structural motifs within this compound—an aromatic ring, a halogen atom, and a hydrogen-bonding amide group—make it an attractive building block for the design of advanced functional materials. evitachem.com Materials science is an interdisciplinary field that seeks to discover and design new materials, and small organic molecules are increasingly important components.

Future research could explore the integration of this compound derivatives into several classes of materials:

Polymers and Resins: As a bifunctional molecule, it can serve as a monomer or a cross-linking agent in the synthesis of polymers. The bromine atom can be converted to other functionalities either before or after polymerization, allowing for the creation of materials with tailored properties. evitachem.com

Supramolecular Materials: The amide group is an excellent hydrogen bond donor and acceptor, and the bromine atom can participate in halogen bonding. These non-covalent interactions can be exploited to guide the self-assembly of molecules into ordered, functional supramolecular structures like gels, liquid crystals, or porous frameworks.

Organic Electronics: Aryl amides are present in various organic materials. mdpi.com By using the aryl bromide handle to perform cross-coupling reactions, it may be possible to synthesize extended π-conjugated systems derived from this compound for potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Biomaterials: The ability of the amide group to mimic the peptide bond, combined with the versatility of the aryl bromide for further functionalization, suggests potential applications in biomaterials. mdpi.com Derivatives could be designed to interact with biological systems in specific ways, for applications in tissue engineering or as components of drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.